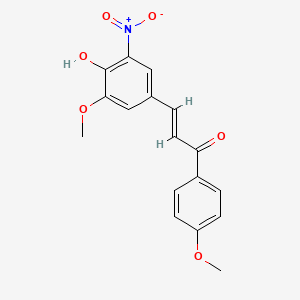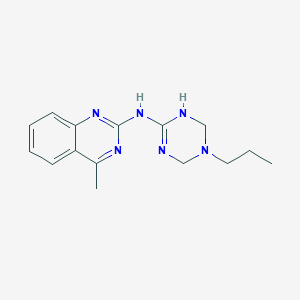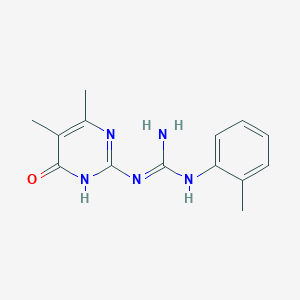![molecular formula C23H20N4O2 B11036270 4-Amino-7-(3-methoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036270.png)
4-Amino-7-(3-methoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinolone derivatives , which exhibit diverse biological and pharmacological activities . Quinolones are characterized by their unique structure, including a quinoline-2,4-dione motif. The compound’s systematic name is quite a mouthful, so let’s break it down:
4-Amino: Indicates the presence of an amino group (NH₂) at position 4.
7-(3-methoxyphenyl): Refers to a phenyl group with a methoxy (OCH₃) substituent at position 7.
1-phenyl: Indicates a phenyl group at position 1.
1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Describes the fused pyrazoloquinolinone ring system.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. For example, 4-hydroxy-6-methylquinolin-2(1H)-one reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one to yield the desired product .
Industrial Production:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents can be replaced via substitution reactions.
Reagents: Various oxidizing or reducing agents, as well as nucleophiles.
Conditions: Reaction conditions may involve solvents like DMF (dimethylformamide) or THF (tetrahydrofuran).
Major Products:: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore these in detail.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: As a versatile building block for the synthesis of other heterocycles.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Utilized in the development of novel materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and signaling pathways. Further studies are essential to elucidate these mechanisms fully.
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-amino-7-(3-methoxyphenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H20N4O2/c1-29-17-9-5-6-14(10-17)15-11-19-21(20(28)12-15)22(24)18-13-25-27(23(18)26-19)16-7-3-2-4-8-16/h2-10,13,15H,11-12H2,1H3,(H2,24,26) |
InChI Key |
OVEPUQWRGUHNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036187.png)

![dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11036193.png)
![methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11036194.png)
![N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11036199.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)

![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)
![1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11036231.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11036234.png)
![3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11036239.png)

![7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B11036243.png)
